molecular formula C12H10O5 B3187754 4-Hydroxy-6,7-dimethoxynaphthalene-1,2-dione CAS No. 17173-25-0

4-Hydroxy-6,7-dimethoxynaphthalene-1,2-dione

Cat. No. B3187754
CAS RN: 17173-25-0
M. Wt: 234.2 g/mol
InChI Key: WSRTUVPRPAQBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Hydroxy-6,7-dimethoxynaphthalene-1,2-dione” is a chemical compound . It is a derivative of 4-hydroxy-2-quinolones, which are known for their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .


Synthesis Analysis

The synthesis of 4-Hydroxy-6,7-dimethoxynaphthalene-1,2-dione involves a series of chemical reactions . For instance, the Aly group synthesized two series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones . Another method involves the use of available 1-(2-hydroxyphenyl)-2-phenylethanone and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6,7-dimethoxynaphthalene-1,2-dione is related to that of 4-hydroxy-2-quinolones . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions of 4-Hydroxy-6,7-dimethoxynaphthalene-1,2-dione involve a series of transformations . For example, the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was reacted with dialkylaminoalkylamines to synthesize a series of corresponding N-R-amides .

Future Directions

The future directions for the study of 4-Hydroxy-6,7-dimethoxynaphthalene-1,2-dione could involve further exploration of its synthesis methods, chemical reactions, and potential applications in pharmaceutical and biological research .

properties

CAS RN

17173-25-0

Product Name

4-Hydroxy-6,7-dimethoxynaphthalene-1,2-dione

Molecular Formula

C12H10O5

Molecular Weight

234.2 g/mol

IUPAC Name

4-hydroxy-6,7-dimethoxynaphthalene-1,2-dione

InChI

InChI=1S/C12H10O5/c1-16-10-3-6-7(4-11(10)17-2)12(15)9(14)5-8(6)13/h3-5,13H,1-2H3

InChI Key

WSRTUVPRPAQBLP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)C2=O)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)C2=O)O)OC

Other CAS RN

17173-25-0

Origin of Product

United States

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